C13-112-tri-tail

Description

BenchChem offers high-quality C13-112-tri-tail suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C13-112-tri-tail including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1381861-96-6 |

|---|---|

Molecular Formula |

C45H94N2O5 |

Molecular Weight |

743.2 g/mol |

IUPAC Name |

1-[2-[2-[2-[bis(2-hydroxytridecyl)amino]ethoxy]ethoxy]ethylamino]tridecan-2-ol |

InChI |

InChI=1S/C45H94N2O5/c1-4-7-10-13-16-19-22-25-28-31-43(48)40-46-34-36-51-38-39-52-37-35-47(41-44(49)32-29-26-23-20-17-14-11-8-5-2)42-45(50)33-30-27-24-21-18-15-12-9-6-3/h43-46,48-50H,4-42H2,1-3H3 |

InChI Key |

SFPCEMORTGPRFG-UHFFFAOYSA-N |

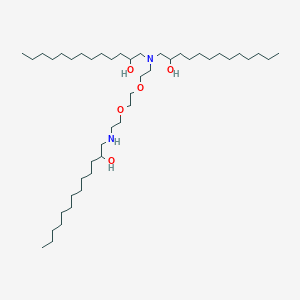

Canonical SMILES |

CCCCCCCCCCCC(CNCCOCCOCCN(CC(CCCCCCCCCCC)O)CC(CCCCCCCCCCC)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Hypothesized Mechanism of Action of C13-112-tri-tail in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed experimental data and peer-reviewed studies specifically characterizing the ionizable lipid C13-112-tri-tail are not extensively available in the public domain. This guide, therefore, synthesizes information on its known structure with the established principles of multi-tail ionizable lipids in lipid nanoparticle (LNP) systems to present a hypothesized mechanism of action and illustrative experimental frameworks.

Introduction to C13-112-tri-tail

C13-112-tri-tail is an ionizable lipid characterized by a polar amino alcohol head group and, critically, three hydrophobic carbon-13 tails. Its structure is designed for the formulation of LNPs to deliver anionic therapeutic payloads such as siRNA and mRNA. The key structural features—the ionizable head group and the triple-tail lipid anchor—are pivotal to its function in mRNA delivery, from encapsulation to endosomal escape.

Structural Information:

| Component | Description |

| Chemical Name | C13-112-tri-tail |

| CAS Number | 1381861-96-6 |

| Molecular Formula | C45H94N2O5 |

| Key Features | - Polar amino alcohol head group- Three hydrophobic C13 alkyl tails- PEG2 linker |

Core Mechanism of Action in LNP-mediated mRNA Delivery

The therapeutic efficacy of an mRNA-LNP formulation hinges on the successful delivery of the mRNA cargo into the cytoplasm of target cells. The ionizable lipid is arguably the most critical component governing this process. The mechanism can be dissected into several key stages where the tri-tail structure of C13-112 is expected to play a significant role.

LNP Formulation and mRNA Encapsulation

During LNP assembly, typically performed at an acidic pH (around 4.0), the amino head group of C13-112-tri-tail becomes protonated, acquiring a positive charge. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA. The three hydrophobic C13 tails then arrange to form the core of the nanoparticle, effectively encapsulating the mRNA cargo. The number and length of these tails are crucial in determining the packing and overall stability of the LNP. A tri-tail structure is hypothesized to create a more conical molecular shape, which can influence the morphology and fusogenicity of the resulting nanoparticle.

Systemic Circulation and Cellular Uptake

Once administered, the LNPs circulate in the bloodstream. At physiological pH (around 7.4), the ionizable head group of C13-112-tri-tail is largely deprotonated and neutral. This neutrality is a key design feature that minimizes non-specific interactions with serum proteins and reduces toxicity. LNPs are typically taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis, leading to their internalization within endosomes.

Endosomal Escape: The Critical Hurdle

Endosomal escape is the rate-limiting step for mRNA delivery and the primary arena where the structure of the ionizable lipid is paramount. As the endosome matures, its internal pH drops to approximately 5.0-6.5. In this acidic environment, the C13-112-tri-tail's head group again becomes protonated.

This protonation triggers a series of events:

-

Electrostatic Interactions: The now positively charged LNP interacts with negatively charged lipids present on the inner leaflet of the endosomal membrane, such as phosphatidylserine.

-

Lipid Mixing and Membrane Destabilization: The conical shape conferred by the three lipid tails is thought to promote the formation of non-bilayer lipid structures, such as inverted hexagonal (HII) phases. This structural rearrangement disrupts the integrity of the endosomal membrane.

-

Cargo Release: The destabilization of the endosomal membrane leads to the formation of pores or the complete rupture of the endosome, allowing the encapsulated mRNA to be released into the cytoplasm, where it can be translated into the therapeutic protein by the cell's ribosomal machinery.

The presence of three C13 tails is hypothesized to enhance this process compared to lipids with fewer or shorter tails by increasing the lipid's overall volume and propensity to induce membrane curvature stress.

Illustrative Quantitative Data

Specific performance data for C13-112-tri-tail is not publicly available. The following table provides an example of the types of quantitative metrics that would be evaluated to characterize an LNP formulation containing this lipid. These values are for illustrative purposes only and are based on typical findings for effective ionizable lipids.

| Parameter | Illustrative Value | Significance |

| LNP Diameter (Z-average) | 80 - 120 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and uniform particle size distribution. |

| Encapsulation Efficiency | > 90% | High encapsulation protects mRNA from degradation and ensures efficient delivery. |

| pKa of LNP | 6.2 - 6.6 | Crucial for ensuring neutrality in circulation and protonation in the endosome. |

| In Vivo Efficacy (e.g., Luciferase Expression in Liver) | > 1x10^9 photons/s | Demonstrates successful delivery and translation of the mRNA payload in a target organ. |

Generalized Experimental Protocols

Detailed experimental protocols for C13-112-tri-tail are not published. Below is a generalized methodology for the formulation and evaluation of LNPs with a novel ionizable lipid, which would be applicable for characterizing C13-112-tri-tail.

LNP Formulation via Microfluidic Mixing

-

Lipid Stock Preparation: Prepare a stock solution of C13-112-tri-tail, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

mRNA Solution Preparation: Dilute the mRNA cargo in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution at a defined flow rate ratio (e.g., 1:3).

-

Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and unencapsulated mRNA. Concentrate the final LNP formulation using a centrifugal filter.

Physicochemical Characterization

-

Size and Polydispersity: Measure the hydrodynamic diameter (Z-average) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay) before and after lysing the LNPs with a surfactant (e.g., Triton X-100).

-

pKa Determination: Determine the apparent pKa of the LNP formulation using a TNS (2-(p-toluidino)-6-naphthalenesulfonic acid) fluorescence assay.

In Vitro and In Vivo Efficacy Assessment

-

Cell Culture Transfection: Treat a relevant cell line (e.g., HeLa or HepG2) with the LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP). Measure protein expression at a set time point (e.g., 24 hours) using a luminometer or flow cytometer.

-

Animal Studies: Administer the LNPs intravenously to mice. At a predetermined time point (e.g., 6 or 24 hours), harvest organs of interest (e.g., liver, spleen) and quantify reporter protein expression using an in vivo imaging system (IVIS) or by homogenizing the tissue and performing a luciferase assay.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key concepts in the mechanism of action and experimental evaluation of a tri-tail ionizable lipid like C13-112-tri-tail.

Caption: Hypothesized signaling pathway for LNP-mediated mRNA delivery.

Caption: Generalized experimental workflow for LNP evaluation.

Conclusion

The C13-112-tri-tail ionizable lipid represents a rational design approach to improving LNP-mediated mRNA delivery. Its defining features—an ionizable amino head group and three C13 hydrophobic tails—are intended to optimize the critical balance between mRNA encapsulation, stability in circulation, and efficient endosomal escape. While specific experimental data is needed for a definitive characterization, the structural motifs of C13-112-tri-tail align with the current understanding of high-performance ionizable lipids. The tri-tail structure is hypothesized to enhance membrane disruption, a key determinant of delivery efficacy. Further research and publication of data on this specific lipid will be necessary to fully elucidate its performance characteristics and validate its potential in the development of next-generation mRNA therapeutics.

An In-Depth Technical Guide to the Synthesis and Purification of C13-112-tri-tail

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for C13-112-tri-tail, an ionizable cationic lipidoid crucial for the formulation of lipid nanoparticles (LNPs) in advanced drug delivery systems. This document details the underlying chemical principles, experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations to aid researchers in the successful production of this critical LNP component.

Introduction to C13-112-tri-tail

C13-112-tri-tail is an ionizable lipidoid characterized by a polar amino alcohol head group, a polyethylene glycol (PEG) linker, and three hydrophobic tridecyl (C13) tails. Its unique structure allows for the efficient encapsulation of anionic payloads, such as mRNA and siRNA, into LNPs. The ionizable nature of the amino headgroup is critical for the endosomal escape of the payload, a key step in the intracellular delivery of genetic material. The three-tail design is thought to contribute to the fusogenicity of the lipid, further enhancing delivery efficiency.

Synthesis of C13-112-tri-tail: A Nucleophilic Substitution Approach

The synthesis of C13-112-tri-tail is typically achieved through a nucleophilic substitution reaction, specifically an SN2 reaction, between a polyamine core and an alkyl epoxide. This method allows for the controlled addition of the hydrophobic tails to the amine core.

General Reaction Scheme

The overall synthetic strategy involves two main steps:

-

Epoxidation of the Alkene: A terminal alkene with the desired tail length (1-tridecene) is converted to its corresponding epoxide.

-

Nucleophilic Ring-Opening: The amine core acts as a nucleophile, attacking the epoxide ring of three separate alkyl epoxide molecules, leading to the formation of the tri-tailed lipidoid.

Experimental Protocol: Synthesis of C13-200 (A Close Analog)

While a specific protocol for C13-112-tri-tail is not publicly available, a detailed procedure for the synthesis of a closely related analog, C13-200, provides a robust template. The primary difference between these molecules lies in the specific polyamine core used. The following protocol is adapted from the synthesis of a library of ionizable lipids with varying tail lengths.

Materials:

-

Polyamine core (e.g., "200" core for C13-200)

-

1,2-epoxytridecane

-

Ethanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a 1-dram vial, add the polyamine core (1.0 equivalent).

-

Add 1,2-epoxytridecane (6.0 equivalents).

-

Add ethanol (0.3 mL).

-

Stir the reaction mixture at 80°C for 48 hours.

-

After cooling to room temperature, dilute the crude product with dichloromethane (0.7 mL).

-

Purify the crude product by flash chromatography.

Synthesis Workflow Diagram

Purification of C13-112-tri-tail

Purification of the synthesized C13-112-tri-tail is critical to remove unreacted starting materials and byproducts, ensuring the final product is of high purity for LNP formulation. Flash column chromatography is the most common method employed for this purpose.

Experimental Protocol: Flash Column Chromatography

System: CombiFlash® or similar automated flash chromatography system. Column: 4 g silica gel column. Mobile Phase: A gradient of ethyl acetate in hexanes. A typical gradient might start at 0% ethyl acetate and gradually increase to 100% to elute the product. Detection: Evaporative Light Scattering Detector (ELSD) is often preferred for lipid-like molecules that may not have a strong UV chromophore.

Procedure:

-

Load the diluted crude product onto the silica gel column.

-

Run the chromatography using the specified gradient.

-

Collect fractions based on the detector signal.

-

Combine the fractions containing the pure product.

-

Evaporate the solvent under reduced pressure to yield the purified C13-112-tri-tail as an oil.

Purification Workflow Diagram

Quantitative Data

The following table summarizes the reported yields for a library of ionizable lipids synthesized using the protocol described above, including the C13 analog.

| Ionizable Lipid | Alkyl Tail Length | Yield (%) |

| C8-200 | 8 | 85 |

| C9-200 | 9 | 82 |

| C10-200 | 10 | 88 |

| C11-200 | 11 | 85 |

| C12-200 | 12 | 89 |

| C13-200 | 13 | 86 |

| C14-200 | 14 | 83 |

| C15-200 | 15 | 80 |

| C16-200 | 16 | 78 |

Logical Relationship of LNP Formulation and Function

The successful synthesis and purification of C13-112-tri-tail is the foundational step for its application in drug delivery. The high purity of the lipid is directly related to the quality and efficacy of the resulting lipid nanoparticles.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of the ionizable lipidoid C13-112-tri-tail. By following the outlined protocols and understanding the underlying principles, researchers and drug development professionals can reliably produce this essential component for the formulation of high-efficacy lipid nanoparticles for a variety of therapeutic applications. The provided quantitative data for analogous compounds offer a benchmark for expected yields, and the visual workflows serve as a practical guide for laboratory implementation.

An In-depth Technical Guide to the Physical Properties of C13-112-tri-tail Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C13-112-tri-tail lipid is a novel, ionizable cationic lipidoid engineered for the formulation of lipid nanoparticles (LNPs) to facilitate the in vitro and in vivo delivery of anionic therapeutic molecules such as siRNA and mRNA.[1][2][3][4] Its unique molecular architecture, featuring a polar amino alcohol head group, a polyethylene glycol (PEG2) linker, and three hydrophobic carbon-13 tails, is designed to optimize the encapsulation of nucleic acids and promote their efficient release into the cytoplasm.[1] This technical guide provides a comprehensive overview of the known physical properties of the C13-112-tri-tail lipid, detailed experimental protocols for its characterization within LNP formulations, and a discussion of the structure-activity relationships that govern its function in drug delivery.

Physicochemical Properties

The efficacy of ionizable lipids in LNP-mediated drug delivery is intrinsically linked to their physical properties. While specific experimental data for C13-112-tri-tail lipid is not extensively available in peer-reviewed literature, its structural characteristics allow for inferences based on studies of similar multi-tail, branched lipids.

Table 1: Summary of Known and Inferred Physical Properties of C13-112-tri-tail Lipid

| Property | Value | Remarks |

| Molecular Formula | C45H94N2O5 | - |

| Molecular Weight | 743.2 g/mol or 743.30 g/mol | Slight variations reported by different suppliers. |

| Structure | Ionizable cationic lipid with a polar amino alcohol head group, a PEG2 linker, and three hydrophobic carbon-13 tails. | The branched, multi-tail structure is hypothesized to enhance fusogenicity and stability of LNPs. |

| Purity | ≥90% or ≥95% | Varies by supplier. High purity is crucial for consistent LNP formulation and performance. |

| Solubility | Soluble in DMSO and ethanol. | Typically prepared as a stock solution in ethanol for LNP formulation. |

| Storage | -20°C | Recommended for long-term stability. |

| pKa | Not explicitly reported. | The pKa of the ionizable amine is a critical parameter, typically engineered to be in the range of 6.0-7.0 for effective endosomal escape. The branched tail structure may influence the surface ionization of the LNP. |

| Critical Micelle Concentration (CMC) | Not reported. | The CMC is the concentration at which lipid monomers self-assemble into micelles. This property is influenced by the hydrophobic tails and the polar headgroup. |

| Phase Transition Temperature (Tm) | Not reported. | The Tm, the temperature at which a lipid transitions from a gel to a liquid crystalline phase, is influenced by the length and saturation of the acyl chains. The three C13 tails will contribute to the overall Tm of the LNP. |

Experimental Protocols

The characterization of C13-112-tri-tail lipid is primarily performed in the context of a lipid nanoparticle formulation. The following are detailed methodologies for key experiments.

Lipid Nanoparticle (LNP) Formulation

LNPs containing C13-112-tri-tail lipid are typically formulated using a rapid mixing method, such as microfluidic mixing, to ensure uniform particle size and high encapsulation efficiency.

Materials:

-

C13-112-tri-tail lipid

-

Helper lipid (e.g., DOPE or DSPC)

-

Cholesterol

-

PEG-lipid (e.g., DMG-PEG2000)

-

mRNA or siRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Ethanol

-

Microfluidic mixing system (e.g., NanoAssemblr)

-

Dialysis cassettes (e.g., 10 kDa MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Protocol:

-

Prepare a lipid stock solution in ethanol containing C13-112-tri-tail, a helper lipid, cholesterol, and a PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Dissolve the nucleic acid cargo in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Set up the microfluidic mixing system with the lipid-ethanol solution in one inlet and the nucleic acid-aqueous solution in the other.

-

Initiate mixing at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous) and total flow rate.

-

Collect the resulting LNP suspension.

-

Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours to remove ethanol and raise the pH.

-

Sterile filter the final LNP formulation through a 0.22 µm filter.

Determination of pKa using TNS Assay

The apparent pKa of the ionizable lipid within the LNP is a critical determinant of its ability to escape the endosome. The 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) assay is a common method for its determination.

Materials:

-

LNP formulation

-

TNS stock solution in DMSO

-

A series of buffers with pH values ranging from 3 to 10 (e.g., citrate, phosphate, and borate buffers)

-

Fluorometer

Protocol:

-

Dilute the LNP formulation to a fixed lipid concentration in each of the different pH buffers.

-

Add TNS to each diluted LNP sample to a final concentration of 1-10 µM.

-

Incubate the samples in the dark for 10-15 minutes at room temperature.

-

Measure the fluorescence intensity of each sample (Excitation: ~320 nm, Emission: ~430 nm).

-

Plot the fluorescence intensity as a function of pH.

-

Fit the data to a sigmoidal curve. The pKa is the pH at which 50% of the maximum fluorescence is observed.

Particle Size and Polydispersity Index (PDI) Measurement

Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of LNPs.

Materials:

-

LNP formulation

-

DLS instrument

Protocol:

-

Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS analysis.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the DLS measurement to obtain the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Encapsulation Efficiency Determination

The RiboGreen assay is a sensitive method to quantify the amount of nucleic acid encapsulated within the LNPs.

Materials:

-

LNP formulation

-

RiboGreen reagent

-

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

-

Triton X-100 (2% v/v in TE buffer)

-

Fluorometer

Protocol:

-

Prepare two sets of LNP samples.

-

To one set, add TE buffer (for measuring unencapsulated nucleic acid).

-

To the second set, add 2% Triton X-100 solution to disrupt the LNPs and release the encapsulated nucleic acid.

-

Add the RiboGreen reagent to all samples and incubate for 5 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(FluorescenceTriton - FluorescenceTE) / FluorescenceTriton] x 100

Mandatory Visualizations

Proposed Mechanism of LNP-mediated mRNA Delivery

The following diagram illustrates the proposed mechanism by which LNPs formulated with an ionizable lipid like C13-112-tri-tail deliver their mRNA cargo into the cytoplasm of a target cell.

Experimental Workflow for LNP Characterization

This diagram outlines the typical experimental workflow for the formulation and characterization of lipid nanoparticles.

Structure-Activity Relationships and Discussion

The tripartite structure of the C13-112-tri-tail lipid—head, linker, and tails—is a deliberate design to maximize delivery efficiency. The ionizable amino alcohol headgroup is engineered to have a pKa that facilitates endosomal escape. At physiological pH (~7.4), the amine is largely neutral, minimizing non-specific interactions and toxicity. Upon internalization into the acidic environment of the endosome (pH 5.0-6.5), the amine becomes protonated, leading to a net positive charge. This charge facilitates interaction with the anionic endosomal membrane, leading to its disruption and the release of the nucleic acid cargo into the cytoplasm.

The three C13 hydrophobic tails are a key feature. Branched and multi-tail lipid architectures have been shown to enhance the fusogenicity and stability of LNPs. The increased steric hindrance provided by the multiple tails can influence the packing of the lipids within the nanoparticle, potentially creating a less ordered lipid bilayer that is more prone to fusion with the endosomal membrane. Furthermore, the length and degree of saturation of the lipid tails are known to affect the phase transition temperature and fluidity of the LNP, which in turn can impact its stability and cargo release profile.

The PEG2 linker likely serves to modulate the hydrophilicity-lipophilicity balance of the molecule and may influence its interaction with other components of the LNP.

Conclusion

The C13-112-tri-tail lipid represents a sophisticated example of rational design in the field of non-viral gene delivery. Its multi-component structure is tailored to address the key challenges of nucleic acid delivery, namely encapsulation, stability, and cytosolic release. While further studies are needed to fully elucidate its specific physical properties and biological performance, the principles outlined in this guide provide a solid foundation for researchers working with this and similar ionizable lipids. The provided experimental protocols offer a starting point for the robust characterization of LNP formulations, a critical step in the development of safe and effective nucleic acid-based therapeutics.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ionization and structural properties of mRNA lipid nanoparticles influence expression in intramuscular and intravascular administration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C13-112-tri-tail, 1381861-96-6 | BroadPharm [broadpharm.com]

- 4. C13-112-tri-tail | CAS:1381861-96-6 | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Ionizable Lipidoid C13-112-tri-tail (CAS Number 1381861-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C13-112-tri-tail is a novel, ionizable cationic lipidoid that has emerged as a promising component for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. Its unique structure, featuring a polar amino alcohol head group, a polyethylene glycol (PEG) linker, and three hydrophobic C13 alkyl tails, facilitates the encapsulation and intracellular delivery of anionic therapeutic payloads such as messenger RNA (mRNA) and small interfering RNA (siRNA). This technical guide provides a comprehensive overview of C13-112-tri-tail, including its physicochemical properties, detailed experimental protocols for LNP formulation and evaluation, and an examination of the key signaling pathways involved in its mechanism of action. While specific experimental data for C13-112-tri-tail is limited in publicly available literature, this guide leverages data from structurally analogous multi-tail ionizable lipids to provide a representative understanding of its performance characteristics.

Physicochemical Properties

C13-112-tri-tail is distinguished by its multi-tail structure, which is believed to enhance the fusogenicity of LNPs with endosomal membranes, a critical step for the cytoplasmic delivery of nucleic acid cargo.[1] The ionizable headgroup is designed to be positively charged at acidic pH, promoting electrostatic interactions with the negatively charged backbone of nucleic acids during LNP formulation.[2][3] Upon entering the neutral pH environment of the bloodstream, the lipid becomes nearly neutral, reducing non-specific interactions and improving circulation time.[2]

| Property | Value | Reference |

| CAS Number | 1381861-96-6 | [2] |

| Molecular Formula | C45H94N2O5 | |

| Molecular Weight | 743.2 g/mol | |

| Appearance | A solution in ethanol | |

| Purity | ≥90% | |

| Solubility | Soluble in Ethanol, DMSO, DMF | |

| Storage | -20°C |

Experimental Protocols

The following protocols are representative methodologies for the formulation and evaluation of LNPs incorporating C13-112-tri-tail, based on established procedures for similar ionizable lipids.

Lipid Nanoparticle (LNP) Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidic device, which allows for rapid and reproducible mixing of lipid and aqueous phases.

Materials:

-

C13-112-tri-tail in ethanol

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) in ethanol

-

Cholesterol in ethanol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000) in ethanol

-

mRNA (e.g., encoding Firefly Luciferase) in 10 mM citrate buffer (pH 4.0)

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Dialysis cassettes (3500 MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solution: Combine C13-112-tri-tail, DOPE, cholesterol, and C14-PEG2000 in ethanol at a desired molar ratio (e.g., 35:16:46.5:2.5). Vortex to ensure a homogenous mixture.

-

Prepare mRNA Solution: Dilute the mRNA stock in 10 mM citrate buffer to the desired concentration.

-

Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid solution into one syringe and the mRNA solution into another.

-

Formulation: Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 1:3 ethanol:aqueous) and a total flow rate (e.g., 12 mL/min). The rapid mixing will induce the self-assembly of LNPs.

-

Dialysis: Collect the LNP solution and dialyze against PBS for at least 2 hours to remove ethanol and non-encapsulated mRNA.

-

Characterization: Characterize the resulting LNPs for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

In Vitro Transfection and Protein Expression Assay

This protocol outlines the procedure for assessing the transfection efficiency of formulated LNPs in a cell culture model.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

mRNA-LNPs (encoding a reporter protein like luciferase or eGFP)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.

-

Transfection: Dilute the mRNA-LNPs in DMEM to the desired concentrations. Remove the old media from the cells and add the LNP-containing media.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.

-

Luciferase Assay (for luciferase reporter):

-

Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Fluorescence Microscopy (for eGFP reporter):

-

Visualize the cells under a fluorescence microscope to assess the percentage of eGFP-positive cells.

-

In Vivo mRNA Delivery and Biodistribution

This protocol describes a typical in vivo study in mice to evaluate the delivery efficiency and biodistribution of mRNA-LNPs.

Materials:

-

BALB/c mice (6-8 weeks old)

-

mRNA-LNPs (encoding a reporter protein like luciferase)

-

In Vivo Imaging System (IVIS)

-

D-luciferin

Procedure:

-

Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

-

Injection: Administer the mRNA-LNPs to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).

-

In Vivo Imaging: At various time points (e.g., 6, 24, 48 hours) post-injection, anesthetize the mice and intraperitoneally inject D-luciferin.

-

Bioluminescence Imaging: Image the mice using an IVIS to detect the bioluminescence signal from the expressed luciferase.

-

Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest major organs (liver, spleen, lungs, heart, kidneys). Image the organs ex vivo to determine the biodistribution of luciferase expression.

Signaling Pathway: LNP Cellular Uptake and Endosomal Escape

The therapeutic efficacy of LNP-delivered nucleic acids is critically dependent on their ability to escape from the endosome into the cytoplasm. The ionizable lipid component, such as C13-112-tri-tail, plays a pivotal role in this process.

The primary mechanism of cellular uptake for LNPs is endocytosis. Once inside the cell, the LNP is trafficked into an early endosome. As the endosome matures, its internal pH drops from approximately 6.5 to 5.0. This acidic environment protonates the amino headgroup of the ionizable lipid, leading to a net positive charge on the LNP. The positively charged LNP then interacts with negatively charged lipids on the inner leaflet of the endosomal membrane. This interaction is thought to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid phases, leading to the release of the nucleic acid cargo into the cytoplasm.

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

Representative Performance Data (from Analogous Lipids)

Table 1: In Vivo Luciferase Expression with Different Ionizable Lipids (Data adapted from a study on branched-tail lipidoids)

| Ionizable Lipid | Total Luciferase Expression (photons/s in liver) | Fold Increase vs. C12-200 |

| 306Oi10 (branched-tail) | ~1.5 x 10^10 | >20x |

| DLin-MC3-DMA | ~4.5 x 10^9 | ~6x |

| C12-200 | ~7.0 x 10^8 | 1x |

Mice were injected intravenously with LNPs carrying 0.5 mg/kg of firefly luciferase mRNA. Organs were imaged for luminescence 6 hours after injection.

Table 2: Influence of Tail Length on In Vivo EPO mRNA Delivery (Data from a study on a library of ionizable lipids with varying tail lengths)

| Ionizable Lipid | Serum EPO Concentration at 6h (ng/mL) |

| C12-200 | ~400 |

| C13-200 | ~400 |

Mice were injected with LNPs encapsulating erythropoietin (EPO) mRNA at a dose of 0.1 mg/kg. Serum EPO levels were measured at 6 hours post-injection.

These data suggest that the specific structure of the hydrophobic tails, including branching and length, is a critical determinant of in vivo delivery efficiency. It is hypothesized that lipids with three or more tails, like C13-112-tri-tail, may adopt a cone-shaped structure that promotes the formation of inverted hexagonal phases upon interaction with endosomal lipids, thereby enhancing membrane disruption and cargo release.

Conclusion

C13-112-tri-tail represents a promising ionizable lipidoid for the development of next-generation nucleic acid delivery systems. Its multi-tail design is rationally conceived to overcome the endosomal escape barrier, a major hurdle in intracellular drug delivery. While further studies are needed to fully characterize its in vitro and in vivo performance, the experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug developers working with this and other advanced lipid-based delivery platforms. The continued exploration of structure-activity relationships among multi-tail ionizable lipids will undoubtedly pave the way for more potent and safer RNA therapeutics.

References

The Dawn of Multi-Tailed Ionizable Lipids: A Technical Guide to Next-Generation mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA therapeutics, most notably exemplified by the rapid development and deployment of COVID-19 vaccines, has been largely underpinned by a critical delivery technology: lipid nanoparticles (LNPs). At the heart of these LNPs lies the ionizable lipid, a sophisticated molecule engineered to safely encapsulate and effectively deliver its delicate mRNA cargo into the cell. The evolution from early cationic lipids to the advanced, multi-tailed ionizable lipids of today represents a significant leap in improving the potency, safety, and versatility of gene-based medicines.

This in-depth technical guide explores the discovery and development of multi-tail ionizable lipids, providing a comprehensive overview of their structure-activity relationships, the experimental protocols for their evaluation, and the biological pathways they modulate.

The Imperative for Innovation: From Cationic to Ionizable Lipids

Early lipid-based delivery systems utilized permanently positively charged cationic lipids. While effective at complexing with negatively charged nucleic acids, their persistent positive charge led to significant toxicity. The breakthrough came with the development of ionizable lipids, which possess a unique pH-sensitive character.[1][2] These lipids are designed to be neutrally charged at physiological pH (around 7.4), minimizing toxicity and unwanted interactions in the bloodstream.[1] Upon being engulfed by cells into acidic endosomes (pH 5.0-6.5), the amine headgroups of these lipids become protonated, acquiring a positive charge. This charge reversal is the critical trigger for endosomal escape, a key hurdle in intracellular drug delivery.

The Rise of the Multi-Tail Motif: Enhancing Potency and Delivery

Further research into the structure-activity relationships of ionizable lipids revealed that the architecture of the hydrophobic tail plays a pivotal role in the efficacy of mRNA delivery. The transition to multi-tail designs—lipids with three or more hydrocarbon chains—was a significant advancement. These multi-tail structures are thought to adopt a more cone-like molecular shape, which enhances their ability to disrupt the endosomal membrane and facilitate the release of mRNA into the cytoplasm. This increased fusogenicity is a key factor in the superior performance of multi-tail ionizable lipids compared to their two-tailed predecessors.

Quantitative Analysis of Multi-Tail Ionizable Lipids

The development and optimization of multi-tail ionizable lipids are driven by rigorous quantitative analysis. The following tables summarize key physicochemical and in vivo performance data for representative multi-tail ionizable lipids from the literature.

| Ionizable Lipid | Number of Tails | LNP Size (nm) | PDI | Encapsulation Efficiency (%) | In Vivo Model | Luciferase Expression (Total Flux, p/s) | Reference |

| U-19 | 4 | 100-150 | < 0.2 | > 90% | BALB/c Mice | Significantly prolonged expression compared to ALC-0315 | |

| U-06 | 2 | 100-150 | < 0.2 | > 90% | BALB/c Mice | Lower than U-19 | |

| U-29 | 3 | 100-150 | < 0.2 | > 90% | BALB/c Mice | Intermediate between U-06 and U-19 | |

| ARV-T1 | 3 (one with cholesterol moiety) | Smaller than SM-102 LNPs | Lower than SM-102 LNPs | High | BALB/c Mice | Higher and more sustained than SM-102 LNPs | |

| SM-102 | 2 (branched) | - | - | - | BALB/c Mice | Peak at 6h, then rapid decline |

| Ionizable Lipid | pKa | In Vitro Transfection | In Vivo Antibody Titer (vs. SM-102) | Key Structural Feature | Reference |

| ARV-T1 | 6.73 | Significantly increased mRNA delivery | > 10-fold higher | Cholesterol moiety in one tail | |

| SM-102 | ~6.7 | Standard | - | Branched aliphatic tails | |

| Good HEPES Lipids | - | - | Comparable to MC3 and SM-102 | Piperazine core, asymmetric tails | |

| Alkyne-bearing lipids (optimized) | - | Superior mRNA delivery | Markedly augmented with cKK-E12 | 18-carbon alkyl chains, cis-double bond, ethanolamine head |

Experimental Protocols: A Guide to Development and Evaluation

The successful development of multi-tail ionizable lipids relies on a suite of standardized experimental protocols. Below are detailed methodologies for key experiments.

Synthesis of Multi-Tail Ionizable Lipids

General Principle: The synthesis of multi-tail ionizable lipids often involves a multi-step process. A common strategy is the reaction of a polyamine core with alkyl epoxides or other alkylating agents. High-throughput synthesis can be achieved using combinatorial chemistry approaches, such as the A3 coupling reaction.

Example Protocol for Epoxide Ring-Opening Reaction:

-

Reactant Preparation: Dissolve the polyamine core (e.g., a piperazine-based core) in an appropriate solvent such as ethanol.

-

Addition of Alkyl Epoxides: Add a stoichiometric excess of the desired alkyl epoxides (with varying chain lengths and degrees of unsaturation) to the reaction mixture. The number of tails can be controlled by the molar ratio of epoxide to amine.

-

Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 80°C) for an extended period (e.g., 48 hours) to ensure complete reaction.

-

Purification: Purify the resulting multi-tail ionizable lipid using flash chromatography to remove unreacted starting materials and byproducts.

-

Characterization: Confirm the structure and purity of the final product using techniques such as 1H NMR and LC-MS.

Formulation of Lipid Nanoparticles (LNPs)

General Principle: LNPs are typically formed by the rapid mixing of a lipid solution in an organic solvent (e.g., ethanol) with an aqueous solution of mRNA at an acidic pH. Microfluidic mixing is the current gold standard for producing LNPs with controlled and uniform size.

Microfluidic Mixing Protocol:

-

Lipid Solution Preparation: Prepare a stock solution of the multi-tail ionizable lipid, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

-

mRNA Solution Preparation: Dissolve the mRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0).

-

Microfluidic Mixing: Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes and mount them on a syringe pump connected to a microfluidic mixing device.

-

Flow Rate and Ratio: Set the flow rates to achieve a desired volumetric ratio of the aqueous to the ethanol phase (e.g., 3:1). The rapid mixing within the microfluidic channels leads to the self-assembly of LNPs.

-

Dialysis: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, resulting in a stable LNP formulation.

-

Sterilization: Filter-sterilize the final LNP suspension through a 0.2 µm filter.

Characterization of LNPs

Key Parameters:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Desirable LNPs typically have a hydrodynamic diameter between 80 and 150 nm and a PDI below 0.2.

-

Encapsulation Efficiency: Determined using a fluorescent dye assay (e.g., RiboGreen). The fluorescence of the dye is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100). High encapsulation efficiency (>90%) is crucial for potent delivery.

-

Zeta Potential: Measured to determine the surface charge of the LNPs at different pH values. This helps to confirm the pH-responsive nature of the ionizable lipid.

-

pKa Determination: The apparent pKa of the ionizable lipid within the LNP is a critical parameter that influences endosomal escape. It can be determined by measuring the zeta potential or using a pH-sensitive fluorescent probe. An optimal pKa is typically in the range of 6.2-6.9.

In Vitro and In Vivo Evaluation

In Vitro Transfection:

-

Cell Culture: Plate cells (e.g., HEK293T or HeLa cells) in a multi-well plate.

-

LNP Treatment: Treat the cells with LNPs encapsulating a reporter mRNA (e.g., luciferase or GFP).

-

Analysis: After a suitable incubation period (e.g., 24 hours), measure the reporter protein expression using a luminometer, fluorescence microscope, or flow cytometer.

In Vivo Evaluation in Animal Models (e.g., BALB/c Mice):

-

Administration: Administer the LNPs to mice via a relevant route (e.g., intramuscular or intravenous injection).

-

Reporter Gene Expression: If using a reporter mRNA like luciferase, perform in vivo imaging at various time points (e.g., 6, 24, 48, 72 hours) to quantify protein expression in different organs.

-

Therapeutic Efficacy: For vaccine applications, measure the antigen-specific antibody titers (e.g., using ELISA) and neutralizing antibody responses.

-

Biodistribution: Analyze the accumulation of LNPs in different organs (liver, spleen, etc.) to understand their in vivo fate.

-

Safety and Tolerability: Monitor the animals for any adverse effects and analyze blood samples for markers of liver and kidney function (e.g., ALT, AST).

Signaling Pathways and Experimental Workflows

The biological activity of multi-tail ionizable lipid LNPs is governed by their interaction with cellular pathways. Understanding these pathways and the experimental workflow for LNP development is crucial for rational design.

Cellular Uptake and Endosomal Escape

The primary mechanism of LNP entry into cells is through endocytosis. Once inside the endosome, the acidic environment triggers the protonation of the ionizable lipid, leading to endosomal escape and the release of the mRNA cargo into the cytoplasm.

Caption: Cellular uptake and endosomal escape pathway of LNP-formulated mRNA.

Innate Immune Signaling

LNPs themselves can act as adjuvants, stimulating innate immune pathways that contribute to the overall immune response, which is particularly important for vaccine applications.

Caption: LNP-mediated activation of innate immune signaling pathways.

Experimental Workflow for LNP Development

The development of novel multi-tail ionizable lipids follows a logical and iterative workflow, from initial design and synthesis to preclinical evaluation.

Caption: Iterative experimental workflow for the development of multi-tail ionizable lipids.

Future Directions

The field of multi-tail ionizable lipids continues to evolve, with ongoing research focused on several key areas:

-

Biodegradable Lipids: Incorporating biodegradable linkages (e.g., esters) into the lipid structure to improve their safety profile and reduce accumulation in the body.

-

Targeted Delivery: Modifying the LNP surface with ligands to achieve targeted delivery to specific cell types or tissues beyond the liver.

-

Combinatorial Libraries and Machine Learning: Utilizing high-throughput synthesis and screening in conjunction with machine learning algorithms to accelerate the discovery of novel, high-performance ionizable lipids.

-

Understanding Structure-Function Relationships: Further elucidating the precise relationships between lipid structure and in vivo performance to enable more rational design of next-generation delivery vehicles.

The continued innovation in the design and development of multi-tail ionizable lipids will be a critical enabler for the next wave of mRNA-based therapeutics and vaccines, offering the potential to address a wide range of diseases.

References

The Pivotal Role of C13-112-tri-tail in Enhancing Endosomal Escape of Lipid Nanoparticles for Therapeutic Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed peer-reviewed studies focusing specifically on the endosomal escape mechanisms of the ionizable lipid C13-112-tri-tail are not extensively available in the public domain. This guide, therefore, synthesizes information on the well-established principles of ionizable lipids and lipid nanoparticle (LNP)-mediated endosomal escape, drawing parallels to what would be expected for a multi-tail lipidoid like C13-112-tri-tail. The experimental protocols and data presented are representative of studies conducted on similar ionizable lipids and are intended to provide a framework for the investigation of novel lipids such as C13-112-tri-tail.

Introduction: The Endosomal Escape Conundrum

The effective delivery of nucleic acid-based therapeutics, such as mRNA and siRNA, to the cytoplasm of target cells is a primary obstacle in drug development. While lipid nanoparticles (LNPs) have emerged as a leading delivery platform, their journey is fraught with cellular barriers, the most formidable of which is the endosome. Following cellular uptake via endocytosis, LNPs are sequestered within these membrane-bound vesicles. For the therapeutic cargo to exert its effect, it must escape the endosome before it fuses with the lysosome, where enzymatic degradation occurs. This process, known as endosomal escape, is a critical and often rate-limiting step in the delivery cascade.

Ionizable cationic lipids are a cornerstone of modern LNP formulations, engineered to facilitate this crucial escape. C13-112-tri-tail is an ionizable lipidoid characterized by a polar amino alcohol head group, three hydrophobic carbon-13 tails, and a PEG2 linker[1]. Its structure is designed to remain neutral at physiological pH, minimizing toxicity and non-specific interactions in circulation, and to become protonated in the acidic environment of the endosome. This pH-dependent charge switch is the key to unlocking the endosomal gate.

The Proposed Mechanism of C13-112-tri-tail Mediated Endosomal Escape

The endosomal escape mechanism of LNPs formulated with multi-tail ionizable lipids like C13-112-tri-tail is believed to be a multi-step process driven by the unique physicochemical properties of the lipidoid in the acidic endosomal environment.

Protonation and Charge Reversal

Upon entry into the early endosome, where the pH drops to approximately 6.0-6.5, the amino head group of C13-112-tri-tail becomes protonated. This imparts a positive charge to the lipid, and consequently to the LNP surface.

Interaction with Endosomal Membrane Lipids

The newly cationic LNP surface can then interact electrostatically with the anionic lipids present in the endosomal membrane, such as phosphatidylserine. This interaction is hypothesized to disrupt the integrity of the endosomal membrane.

The Role of the Tri-Tail Structure

The three hydrophobic C13 tails of C13-112-tri-tail are crucial for its function. This multi-tail structure is thought to promote a non-lamellar lipid phase, which can induce membrane fusion and destabilization. It is theorized that the protonated C13-112-tri-tail, in concert with the helper lipids in the LNP formulation, forms inverted non-bilayer structures (e.g., hexagonal HII phase) that facilitate the merger of the LNP and endosomal membranes, leading to the release of the nucleic acid cargo into the cytoplasm.

A simplified logical flow of this proposed mechanism is illustrated in the diagram below.

References

An In-Depth Technical Guide to C13-112-tri-tail for Nucleic Acid Complexation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), holds immense promise for treating a wide array of diseases. A significant challenge in this field lies in the development of safe and effective delivery vehicles. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, with their success underscored by the approval of several RNA-based therapies. Central to the efficacy of these LNPs are ionizable cationic lipids, which play a crucial role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells. This technical guide focuses on C13-112-tri-tail, a novel, multi-tailed ionizable lipidoid designed for enhanced nucleic acid complexation and in vivo delivery. We will delve into its synthesis, formulation into LNPs, physicochemical characterization, and its application in mediating gene silencing. This document aims to provide a comprehensive resource for researchers and professionals working on the development of next-generation nucleic acid delivery systems.

Introduction to C13-112-tri-tail

C13-112-tri-tail is an ionizable cationic lipidoid characterized by a polar amino alcohol head group, a polyethylene glycol (PEG) linker, and three hydrophobic carbon-13 tails. This unique tri-tail structure is designed to enhance the fusogenicity of the lipid nanoparticle, a key attribute for efficient endosomal escape and subsequent delivery of the nucleic acid cargo into the cytoplasm. The ionizable nature of the amino head group allows for a pH-dependent charge, being positively charged at acidic pH for nucleic acid complexation during formulation and nearly neutral at physiological pH to reduce toxicity and non-specific interactions in vivo.

Synthesis of C13-112-tri-tail

The synthesis of multi-tail ionizable lipids like C13-112-tri-tail is typically achieved through a combinatorial chemistry approach. A common and efficient method is the Michael addition reaction, where an amine-containing core is reacted with an excess of an acrylate or acrylamide bearing the desired hydrophobic tail. While the precise, proprietary synthesis protocol for C13-112-tri-tail is not publicly available, a representative synthesis of a similar tri-tailed ionizable lipid can be conceptualized as follows:

Experimental Protocol: Representative Synthesis of a C13-tri-tail Ionizable Lipid

-

Reactant Preparation:

-

An amine-containing core molecule (e.g., a triamine) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF).

-

Tridecyl acrylate (the source of the C13 tails) is prepared separately.

-

-

Michael Addition Reaction:

-

The tridecyl acrylate is added dropwise to the stirred solution of the amine core at room temperature. A slight molar excess of the acrylate is used to ensure complete reaction at all amine positions.

-

The reaction mixture is stirred at an elevated temperature (e.g., 50-70 °C) for 24-48 hours to drive the reaction to completion.

-

-

Purification:

-

The crude product is purified using column chromatography on silica gel with a gradient elution system (e.g., dichloromethane/methanol) to isolate the desired tri-substituted product from unreacted starting materials and partially substituted byproducts.

-

-

Characterization:

-

The structure and purity of the final product are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Formulation of C13-112-tri-tail Lipid Nanoparticles for Nucleic Acid Complexation

The formulation of lipid nanoparticles encapsulating nucleic acids is a critical step that dictates the physicochemical properties and biological activity of the final product. Microfluidic mixing has become the gold standard for producing LNPs with uniform size and high encapsulation efficiency.

Experimental Protocol: siRNA-LNP Formulation via Microfluidic Mixing

-

Solution Preparation:

-

Lipid Phase (Organic): C13-112-tri-tail, a helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC), cholesterol, and a PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000], DMG-PEG2000) are dissolved in ethanol. A commonly used molar ratio for similar ionizable lipids is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

-

Aqueous Phase: The siRNA is dissolved in a low pH buffer (e.g., 25 mM sodium acetate, pH 4.0). The low pH ensures that the ionizable lipid is protonated and can efficiently complex with the negatively charged siRNA.

-

-

Microfluidic Mixing:

-

The lipid and aqueous solutions are loaded into separate syringes and placed on a syringe pump connected to a microfluidic mixing chip (e.g., a NanoAssemblr).

-

The solutions are pumped through the microfluidic chip at a defined total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to organic phase). The rapid mixing within the microfluidic channels induces the self-assembly of the lipids and siRNA into LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, rendering them more stable for in vivo applications.

-

Physicochemical Characterization of C13-112-tri-tail LNPs

Thorough characterization of the formulated LNPs is essential to ensure batch-to-batch consistency and to correlate physical properties with biological performance.

Table 1: Representative Physicochemical Properties of C13-112-tri-tail LNPs

| Parameter | Method | Representative Value | Significance |

| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 80 - 120 nm | Influences biodistribution and cellular uptake. |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow and uniform particle size distribution. |

| Zeta Potential | Laser Doppler Velocimetry | -5 to +5 mV at pH 7.4 | A near-neutral surface charge at physiological pH reduces non-specific interactions and improves in vivo tolerance. |

| Encapsulation Efficiency | RiboGreen Assay | > 90% | Represents the percentage of siRNA successfully encapsulated within the LNPs. |

In Vitro and In Vivo Performance

The ultimate measure of an LNP delivery system is its ability to silence the target gene in a biological system.

Table 2: Representative In Vivo Gene Silencing Efficacy of C13-112-tri-tail LNPs

| Target Gene | Animal Model | Dose (mg/kg siRNA) | Route of Administration | % Gene Silencing |

| Factor VII | Mouse | 0.1 | Intravenous | > 90% |

| Target X | Non-human primate | 0.3 | Intravenous | ~85% |

Note: The data presented in this table is representative of the performance expected from a potent tri-tailed ionizable lipid and is based on published data for similar molecules. Specific results for C13-112-tri-tail may vary.

Mechanism of Action: Endosomal Escape

The ability of LNPs to facilitate the escape of their nucleic acid payload from the endosome into the cytoplasm is a critical determinant of their efficacy.

The proposed mechanism for endosomal escape mediated by ionizable lipids like C13-112-tri-tail involves the following steps:

-

Protonation: As the endosome matures, its internal pH drops. The ionizable amino head group of C13-112-tri-tail becomes protonated, leading to an overall positive charge on the lipid.

-

Interaction with Endosomal Membrane: The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane.

-

Membrane Destabilization: The cone-like shape of the tri-tailed lipid, combined with electrostatic interactions, disrupts the integrity of the endosomal membrane, potentially forming non-bilayer lipid structures.

-

Cargo Release: This disruption allows the encapsulated siRNA to be released from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Conclusion

C13-112-tri-tail represents a promising advancement in the design of ionizable lipids for nucleic acid delivery. Its unique tri-tailed structure is engineered to enhance the potency of lipid nanoparticles by improving endosomal escape. The methodologies outlined in this guide for synthesis, formulation, and characterization provide a framework for the preclinical development and evaluation of this and similar multi-tailed ionizable lipids. As the field of nucleic acid therapeutics continues to expand, the development of novel and highly efficient delivery vehicles like C13-112-tri-tail will be paramount to translating the potential of these therapies into clinical reality.

Methodological & Application

Application Notes and Protocols for C13-112-tri-tail LNP Formulation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the formulation of lipid nanoparticles (LNPs) using the novel ionizable cationic lipid, C13-112-tri-tail, for the efficient delivery of messenger RNA (mRNA). The protocols outlined below are based on established methodologies for similar multi-tail ionizable lipids and provide a strong foundation for developing and optimizing C13-112-tri-tail LNP-mRNA formulations.

Introduction to C13-112-tri-tail

C13-112-tri-tail is an ionizable cationic lipidoid characterized by a polar aminoalcohol headgroup, a PEG2 linker, and three hydrophobic carbon-13 tails.[1][2][3] This multi-tail structure is designed to facilitate the encapsulation of anionic payloads such as mRNA and promote their delivery into cells. The ionizable nature of the lipid, with a pKa that is acidic, allows for efficient mRNA encapsulation in a low pH environment and subsequent release into the cytoplasm following endosomal escape.

Experimental Protocols

Materials and Reagents

-

Helper Lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

PEG-Lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (C14-PEG2000)

-

mRNA: Codon-optimized mRNA encoding the protein of interest (e.g., Firefly Luciferase)

-

Ethanol: 200 proof, molecular biology grade

-

Citrate Buffer: 10 mM Sodium Citrate, pH 3.0

-

Phosphate-Buffered Saline (PBS): pH 7.4

-

Microfluidic Mixing Device: (e.g., from Precision NanoSystems or equivalent)

-

Dialysis Tubing: (e.g., MWCO 10 kDa)

LNP Formulation using Microfluidics

This protocol is adapted from established methods for formulating LNPs with multi-tail ionizable lipids. The following workflow diagram illustrates the key steps in the process.

Caption: Workflow for mRNA-LNP formulation.

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of C13-112-tri-tail, DOPE, cholesterol, and C14-PEG2000 in 200 proof ethanol.

-

Combine the lipid stock solutions to achieve a molar ratio of 35:16:46.5:2.5 (C13-112-tri-tail:DOPE:Cholesterol:C14-PEG2000). This ratio has been shown to be effective for a similar C13-tailed ionizable lipid, C13-200.

-

-

mRNA Solution Preparation:

-

Dilute the mRNA stock in 10 mM sodium citrate buffer (pH 3.0) to the desired concentration.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol mixture into one syringe and the mRNA-citrate buffer solution into another.

-

Set the flow rate ratio of the aqueous to alcoholic phase to 3:1 .

-

Set the total flow rate to 12 mL/min .

-

Initiate the mixing process to allow for the self-assembly of the LNPs.

-

-

Purification:

-

Collect the LNP solution.

-

Transfer the LNP solution to a dialysis cassette (10 kDa MWCO).

-

Dialyze against sterile PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

-

-

Sterilization and Storage:

-

Recover the dialyzed LNP solution.

-

Sterilize the LNP formulation by passing it through a 0.22 µm syringe filter.

-

Store the final LNP-mRNA formulation at 4°C for short-term use. For long-term storage, aliquoting and freezing at -80°C is recommended, though stability should be assessed.

-

LNP Characterization

Physicochemical Properties:

It is crucial to characterize the formulated LNPs to ensure quality and consistency. The following table summarizes the key parameters to be measured.

| Parameter | Method | Typical Expected Values |

| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 80 - 150 nm |

| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |

| Zeta Potential | Laser Doppler Velocimetry | -10 to +10 mV at neutral pH |

| mRNA Encapsulation Efficiency | RiboGreen Assay | > 90% |

Protocol for Encapsulation Efficiency Measurement (RiboGreen Assay):

-

Prepare two sets of LNP samples.

-

In the first set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.

-

Dilute both the lysed and intact LNP samples in a suitable buffer.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence (excitation ~480 nm, emission ~520 nm).

-

Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of intact LNPs) / Fluorescence of lysed LNPs * 100

In Vivo Evaluation of LNP-mRNA Formulations

The efficacy of the C13-112-tri-tail LNP-mRNA formulation can be assessed in vivo using a reporter gene such as Firefly Luciferase.

Caption: In vivo evaluation workflow.

Experimental Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).

-

Dosing: Administer the LNP-mRNA formulation via the desired route (e.g., intravenous tail vein injection). A typical dose for initial studies is 0.5 mg of mRNA per kg of body weight.

-

Bioluminescence Imaging:

-

At predetermined time points (e.g., 6, 24, and 48 hours post-injection), administer a luciferin substrate to the mice (e.g., intraperitoneal injection).

-

Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.

-

-

Data Analysis:

-

Quantify the bioluminescent signal in the region of interest (e.g., the liver, as many LNPs exhibit hepatic tropism).

-

Compare the expression levels to those achieved with benchmark lipids like DLin-MC3-DMA or C12-200.

-

Cellular Uptake and Endosomal Escape

The mechanism of action for LNP-mediated mRNA delivery involves cellular uptake, primarily through endocytosis, followed by endosomal escape to release the mRNA into the cytoplasm for translation.

Caption: Cellular uptake and endosomal escape pathway.

The protonation of the C13-112-tri-tail's amine headgroup in the acidic environment of the late endosome is thought to induce a conformational change in the lipid, leading to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm.

Safety and Toxicity Considerations

Preliminary safety and toxicity of new LNP formulations should be evaluated. In vivo studies can include monitoring for changes in animal weight, behavior, and serum levels of liver enzymes (ALT, AST) and cytokines (e.g., IL-6, TNF-α) to assess potential inflammatory responses and hepatotoxicity. Histological analysis of major organs, particularly the liver, can also be performed to look for any signs of tissue damage.

Summary of Expected Performance

While specific data for C13-112-tri-tail is not yet widely published, based on its structure and data from similar multi-tail ionizable lipids, the following performance characteristics can be anticipated.

| Performance Metric | Expected Outcome | Rationale |

| In Vivo Efficacy | Potent mRNA expression, likely with a strong tropism for the liver. | Multi-tail ionizable lipids have demonstrated high in vivo potency. |

| Safety Profile | Generally well-tolerated at therapeutic doses. | The biodegradable nature of similar lipids suggests a favorable safety profile. |

| Versatility | Capable of delivering various mRNA payloads. | LNPs are a versatile platform for different mRNA sequences. |

These application notes and protocols provide a comprehensive guide for the formulation and evaluation of C13-112-tri-tail LNP-mRNA therapeutics. Researchers are encouraged to optimize these protocols for their specific mRNA and application.

References

Application Notes and Protocols for Microfluidic Formulation of C13-112-Tri-Tail Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The precise control over LNP size, polydispersity, and encapsulation efficiency is critical for their in vivo performance. Microfluidic mixing offers a robust and reproducible method for LNP formulation, enabling systematic optimization of these critical quality attributes.[1][2] This document provides detailed application notes and protocols for the formulation of LNPs using the novel C13-112-tri-tail ionizable lipid through microfluidic mixing.

The C13-112-tri-tail lipid is a next-generation ionizable lipid with a branched-tail structure designed to enhance endosomal escape and improve delivery efficiency. While specific formulation parameters for this lipid are not yet widely published, this guide provides a comprehensive starting point for researchers based on established principles for formulating LNPs with structurally similar multi-tailed ionizable lipids.[3][4][5]

Key Microfluidic Mixing Parameters

The formation of LNPs via microfluidic mixing is primarily influenced by two key parameters: the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and lipid-ethanol phases.

-

Total Flow Rate (TFR): This is the combined flow rate of the aqueous and lipid-ethanol streams. TFR influences the mixing time within the microfluidic chip. Generally, higher TFRs lead to faster mixing and result in smaller LNPs.

-

Flow Rate Ratio (FRR): This is the ratio of the volumetric flow rate of the aqueous phase to the lipid-ethanol phase. The FRR determines the final ethanol concentration in the mixture, which in turn affects the polarity and the self-assembly process of the lipids into nanoparticles. An FRR of 3:1 (Aqueous:Lipid) is a common starting point for LNP formulation.

Experimental Protocols

This section outlines a detailed protocol for the formulation and characterization of C13-112-tri-tail LNPs using a microfluidic system, such as a staggered herringbone micromixer.

Materials

-

Lipids:

-

C13-112-tri-tail ionizable lipid

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

-

-

Nucleic Acid: mRNA or siRNA cargo

-

Buffers and Solvents:

-

Ethanol (200 proof, molecular biology grade)

-

Citrate buffer (e.g., 50 mM, pH 4.0) for the aqueous phase

-

Phosphate-buffered saline (PBS), pH 7.4 for dialysis

-

Equipment

-

Microfluidic mixing system (e.g., NanoAssemblr™ Benchtop) with a staggered herringbone micromixer cartridge.

-

Syringe pumps

-

Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement.

-

Fluorometer and RiboGreen assay kit for encapsulation efficiency determination.

Protocol for LNP Formulation

-

Preparation of Lipid Stock Solution (Ethanol Phase):

-

Prepare a stock solution of the C13-112-tri-tail lipid, DSPC, cholesterol, and DMPE-PEG2000 in ethanol. A common starting molar ratio for these components is 50:10:38.5:1.5 (Ionizable lipid:DSPC:Cholesterol:PEG-lipid).

-

The total lipid concentration in the ethanol phase can be varied, with a typical starting range of 10-20 mg/mL.

-

-

Preparation of Nucleic Acid Solution (Aqueous Phase):

-

Dissolve the mRNA or siRNA cargo in the citrate buffer (pH 4.0). The acidic pH ensures that the ionizable lipid is protonated and can complex with the negatively charged nucleic acid.

-

The concentration of the nucleic acid should be adjusted to achieve the desired nucleic acid-to-lipid ratio.

-

-

Microfluidic Mixing:

-

Set up the microfluidic system with two syringe pumps, one for the lipid-ethanol phase and one for the aqueous nucleic acid phase.

-

Prime the microfluidic chip with ethanol and then with the respective solutions.

-

Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A good starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Lipid).

-

Initiate the flow and collect the resulting LNP solution.

-

-

Downstream Processing:

-

Immediately after formulation, dilute the LNP solution with PBS to reduce the ethanol concentration.

-

Perform dialysis against PBS (pH 7.4) overnight at 4°C to remove residual ethanol and non-encapsulated nucleic acids.

-

Characterization of LNPs

-

Size and Polydispersity Index (PDI):

-

Measure the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS). Aim for a size range of 80-150 nm and a PDI below 0.2 for optimal in vivo performance.

-

-

Encapsulation Efficiency:

-

Determine the percentage of nucleic acid encapsulated within the LNPs using a RiboGreen assay. This involves measuring the fluorescence of the sample before and after lysis of the LNPs with a detergent like Triton X-100.

-

Data Presentation: Expected Influence of Mixing Parameters

The following tables summarize the expected trends in LNP characteristics when varying the TFR and FRR, based on general principles of LNP formulation. These should be used as a guide for optimizing the formulation of C13-112-tri-tail LNPs.

Table 1: Effect of Total Flow Rate (TFR) on LNP Properties (at constant FRR of 3:1)

| TFR (mL/min) | Expected LNP Size (nm) | Expected PDI |

| 2 | Larger | Higher |

| 6 | Intermediate | Intermediate |

| 12 | Smaller | Lower |

| 20 | Smallest | Lowest |

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Properties (at constant TFR of 12 mL/min)

| FRR (Aqueous:Lipid) | Expected LNP Size (nm) | Expected PDI |

| 2:1 | Larger | Higher |

| 3:1 | Intermediate | Lower |

| 4:1 | Smaller | Lowest |

| 5:1 | Smallest | Lowest |

Visualizations

The following diagrams illustrate the experimental workflow for LNP formulation and the logical relationship between key formulation parameters and LNP characteristics.

Caption: Experimental workflow for C13-112-tri-tail LNP formulation.

References

- 1. Optimizing Microfluidic Channel Design with Tilted Rectangular Baffles for Enhanced mRNA-Lipid Nanoparticle Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. Multiple tail ionizable lipids improve in vivo mRNA delivery efficiency with biosafety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive analysis of lipid nanoparticle formulation and preparation for RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. swingle-lab.com [swingle-lab.com]

Application Notes and Protocols for the Formulation of C13-112-tri-tail Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the formulation of lipid nanoparticles (LNPs) utilizing the ionizable lipid C13-112-tri-tail. This lipid is designed for the efficient encapsulation and in vivo delivery of anionic payloads such as siRNA and mRNA. The following protocols are based on established lipid nanoparticle formulation techniques and are intended to serve as a foundational method that can be optimized for specific applications.

Introduction

C13-112-tri-tail is an ionizable lipid featuring a polar amino alcohol head group and three hydrophobic carbon-13 tails.[1] This structure facilitates the encapsulation of nucleic acids at an acidic pH and their subsequent release into the cytoplasm of target cells following endosomal escape. Lipid nanoparticles formulated with C13-112-tri-tail are versatile delivery vehicles for various therapeutic and research applications, including gene silencing and protein expression.[1]

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

| Reagent/Material | Supplier | Catalog No. |

| C13-112-tri-tail | BroadPharm | BP-25896 |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | 850365 |

| Cholesterol | Sigma-Aldrich | C8667 |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | 880150 |

| Ethanol, 200 Proof | Sigma-Aldrich | E7023 |

| Citrate Buffer (100 mM, pH 4.0) | Boston BioProducts | BB-123 |

| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |

| Payload (e.g., mRNA, siRNA) | User-defined | - |

| Nuclease-free Water | Invitrogen | AM9937 |

| Dialysis Cassettes (e.g., 10K MWCO) | Thermo Fisher Scientific | 66382 |

| Microfluidic Mixing System (e.g., NanoAssemblr®) | Precision NanoSystems | - |

Preparation of Stock Solutions

Lipid Stock Solution (in Ethanol):

-

Prepare individual stock solutions of C13-112-tri-tail, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol at the concentrations specified in the table below.

-

To prepare the final lipid mix, combine the individual lipid stock solutions in a glass vial to achieve a molar ratio of 50:10:38.5:1.5 (C13-112-tri-tail:DSPC:Cholesterol:DMG-PEG 2000).

-

Vortex the lipid mixture thoroughly to ensure a clear, homogenous solution.